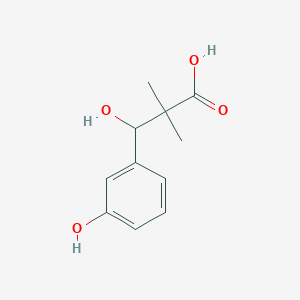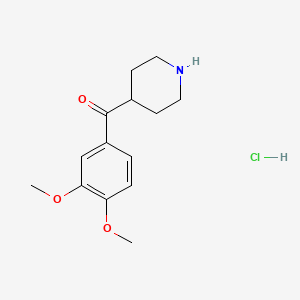![molecular formula C11H13NO4 B3376910 2-[(4-Nitrophenyl)methyl]butanoic acid CAS No. 1248983-13-2](/img/structure/B3376910.png)
2-[(4-Nitrophenyl)methyl]butanoic acid
Overview
Description
“2-[(4-Nitrophenyl)methyl]butanoic acid” is a chemical compound . It is a type of organic compound known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . The compound usually contains one or more methyl groups .
Molecular Structure Analysis
The molecular structure of “2-[(4-Nitrophenyl)methyl]butanoic acid” is represented by the InChI code1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14) . The molecular weight of the compound is 223.23 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Nitrophenyl)methyl]butanoic acid” include a melting point of 43-45 degrees Celsius . The compound is a powder at room temperature .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . For instance, if sodium dichromate and a source of protons like sulfuric acid are added and the reaction is heated, the alkyl side chain can be oxidized to a carboxylic acid functional group .
Fluorescent Sensor for Cadmium Detection
The compound can be used as a fluorescent sensor for the selective detection of cadmium . This application is particularly useful in environmental monitoring and biomedical research where the detection of heavy metals is crucial.
Synthesis of Indolizidine
The compound can be used in the synthesis of indolizidine, a type of alkaloid . Alkaloids have a wide range of pharmacological activities and are therefore of great interest in medicinal chemistry.
Synthesis of δ-®-Coniceine
The compound can be used in the synthesis of δ-®-coniceine, a toxic alkaloid found in poison hemlock . While toxic, these alkaloids can also have medicinal properties when used in controlled amounts.
Synthesis of Cholesterol
The compound can be used in the synthesis of cholesterol . Cholesterol is an essential molecule in the body, playing a crucial role in the formation of cell membranes and the production of certain hormones.
Safety and Hazards
“2-[(4-Nitrophenyl)methyl]butanoic acid” is classified as a hazardous compound . It is combustible and causes severe skin burns and eye damage . It is also harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVOCAHIFODMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)methyl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
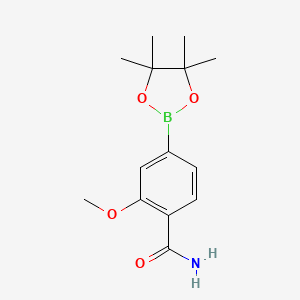

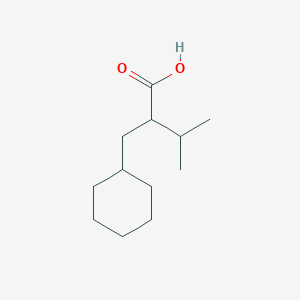
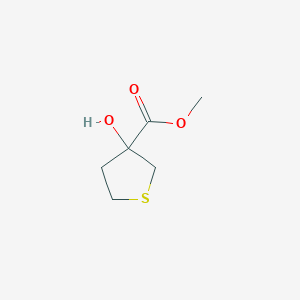
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
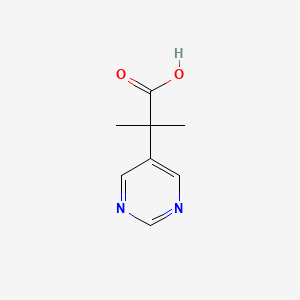
![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)
